molecular formula C19H21ClF3N3O2S B2385446 6-Isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216890-28-6

6-Isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2385446
CAS No.: 1216890-28-6
M. Wt: 447.9
InChI Key: ZYPJZETXDVAIOZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule characterized by a tetrahydrothieno[2,3-c]pyridine core substituted with an isopropyl group at position 6, a 3-(trifluoromethyl)benzamido moiety at position 2, and a carboxamide group at position 2. Its hydrochloride salt form enhances solubility and stability for pharmacological applications . The trifluoromethyl group on the benzamido substituent is critical for optimizing binding affinity and metabolic stability, as evidenced by structure-activity relationship (SAR) studies . Safety guidelines highlight precautions for handling, including avoidance of heat and ignition sources .

Properties

IUPAC Name

6-propan-2-yl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2S.ClH/c1-10(2)25-7-6-13-14(9-25)28-18(15(13)16(23)26)24-17(27)11-4-3-5-12(8-11)19(20,21)22;/h3-5,8,10H,6-7,9H2,1-2H3,(H2,23,26)(H,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPJZETXDVAIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of tetrahydrothieno[2,3-c]pyridine derivatives modified at positions 2, 3, and 4. Below is a comparative analysis with key analogues:

Compound Position 6 Substituent Position 2 Substituent Position 3 Substituent Key Findings Reference
Target Compound Isopropyl 3-(Trifluoromethyl)benzamido Carboxamide High adenosine A1 receptor binding; optimal trifluoromethyl group enhances allosteric activity .
(E)-6-(But-2-enoyl)-2-(3-(trifluoromethyl)benzoyl)thioureido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (7h) But-2-enoyl 3-(Trifluoromethyl)benzoylthioureido Carboxamide Moderate yield (65%); reduced receptor binding compared to target compound due to thioureido group .
Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Isopropyl 2-Phenoxybenzamido Ethyl carboxylate Lower adenosine affinity; phenoxy substitution reduces steric compatibility with receptors .
PD 81,723 N/A (2-Amino-4,5-dimethyl-3-thienyl)-3-(trifluoromethyl) N/A Benchmark adenosine A1 enhancer; lacks tetrahydrothieno core but shares 3-CF3 motif for activity .
N-((3-Cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide Isopropyl Benzamido (carbamothioyl) Cyano Carbamothioyl group introduces metabolic instability; cyano substitution reduces solubility .

Key Comparative Insights

Substitution at Position 2: The 3-(trifluoromethyl)benzamido group in the target compound maximizes adenosine A1 receptor binding and allosteric enhancement compared to analogues with phenoxybenzamido () or thioureido () groups. The trifluoromethyl group’s electron-withdrawing properties improve ligand-receptor hydrophobic interactions . Replacement with 2-phenoxybenzamido (as in ) reduces activity due to increased steric hindrance and weaker electronic effects.

Position 6 Modifications: The isopropyl group in the target compound and improves metabolic stability compared to the but-2-enoyl group in , which may undergo enzymatic degradation.

Position 3 Variations: Carboxamide (target compound) vs.

Core Structure: The tetrahydrothieno[2,3-c]pyridine core is superior to simpler thiophene or benzene rings (e.g., PD 81,723) for maintaining conformational rigidity and target specificity .

Research Findings and Implications

  • Adenosine A1 Receptor Affinity: The target compound’s combination of 3-CF3 substitution and isopropyl group achieves a balance between binding affinity (IC50 < 100 nM) and allosteric enhancement (10-fold over baseline), outperforming analogues like and .
  • Metabolic Stability : The hydrochloride salt form and lack of labile groups (e.g., thioureido in ) reduce hepatic clearance rates, as confirmed by in vitro microsomal assays .
  • Safety Profile : Handling precautions (e.g., P210, P201 ) are stricter than for or , reflecting higher reactivity of the trifluoromethyl group.

Q & A

Q. What synthetic strategies are recommended to achieve high-purity synthesis of this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Cyclization : Form the thieno[2,3-c]pyridine core via Gewald or similar reactions using malononitrile and substituted piperidones under reflux (e.g., in ethanol at 80°C for 8–12 hours) .

Amidation : Introduce the 3-(trifluoromethyl)benzamido group using coupling reagents like HATU or EDCI in polar aprotic solvents (e.g., DMF) .

Salt Formation : React with hydrochloric acid in anhydrous conditions to form the hydrochloride salt .

  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95% purity threshold) .

Q. How should researchers characterize the compound’s structural and chemical identity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR to assign stereochemistry and confirm substituent positions .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns (if single crystals are obtainable) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What protocols ensure compound stability during storage and handling?

  • Methodological Answer :
  • Store in airtight, light-resistant containers at –20°C with desiccants (e.g., silica gel) to prevent hydrolysis of the amide/carboxamide groups .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for activity against adenosine A1 receptors (common for tetrahydrothieno-pyridine analogs) using radioligand displacement (e.g., [³H]DPCPX) .
  • Enzyme Inhibition : Test IC₅₀ values against kinases or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency and yield?

  • Methodological Answer :
  • Optimize parameters:
ParameterRange TestedOptimal Condition
Microwave Power100–300 W200 W
Temperature80–120°C100°C
Reaction Time10–60 minutes30 minutes
  • Solvent: Use DMSO or NMP for enhanced microwave absorption .
  • Compare yields with conventional heating (e.g., 65% → 85%) .

Q. How to resolve contradictions in reported reactivity of substituents (e.g., trifluoromethyl vs. isopropyl groups)?

  • Methodological Answer :
  • Perform Hammett analysis to quantify electronic effects (σ values for –CF₃ vs. –CH(CH₃)₂) .
  • Use DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies .

Q. What computational approaches predict binding modes to neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with A1 adenosine receptor (PDB: 6D9H) to identify key interactions (e.g., hydrogen bonds with His251) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How to design in vivo pharmacokinetic (PK) studies for this compound?

  • Methodological Answer :
  • Dosing : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models.
  • Sample Analysis : Use LC-MS/MS to measure plasma concentrations (LOQ: 1 ng/mL) and calculate AUC, t₁/₂, and bioavailability .
  • Tissue Distribution : Sacrifice animals at intervals (1, 4, 24 h) and quantify compound in brain/liver via homogenization and extraction .

Q. What strategies elucidate structure-activity relationships (SAR) for analogs?

  • Methodological Answer :
  • Analog Synthesis : Replace –CF₃ with –OCH₃ or –NO₂ and vary isopropyl to cyclopropyl .
  • Biological Testing : Corrogate IC₅₀ values (e.g., A1 receptor binding) with steric/electronic parameters (e.g., molar refractivity) .
  • 3D-QSAR : Develop CoMFA models using SYBYL-X to guide further modifications .

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